BenchChemオンラインストアへようこそ!

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine

Kinase inhibitor design Structure-activity relationship (SAR) Medicinal chemistry

Obtain a structurally distinct 2-aminothiazole kinase inhibitor scaffold (C15H10BrN3O2S, MW 376.23) featuring a 5-bromopyridin-2-amine head group linked to a 1,3-benzodioxole via a thiazole bridge. This substitution is not replicated by common alternatives such as the isonicotinamide analogue BDBM36852 or non-halogenated aminothiazoles. The C5 bromine enables late-stage Suzuki diversification and provides anomalous scattering for protein-ligand co-crystallography, facilitating focused library synthesis and hit triage (e.g., isomer distinction from WAY-320461/FAK-IN-10). Researchers should purchase this compound when a brominated, hinge-binding 2-aminothiazole with proven DYRK1A/CDK SAR utility and a built-in heavy-atom crystallographic probe is required.

Molecular Formula C15H10BrN3O2S
Molecular Weight 376.23
CAS No. 1030101-00-8
Cat. No. B2801179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine
CAS1030101-00-8
Molecular FormulaC15H10BrN3O2S
Molecular Weight376.23
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)Br
InChIInChI=1S/C15H10BrN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19)
InChIKeyCEJGWKYUOBKACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine (CAS 1030101-00-8): Structural and Procurement Baseline


N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine (CAS 1030101-00-8) is a synthetic small molecule (C15H10BrN3O2S, MW 376.23) composed of a 1,3-benzodioxole ring linked via a 2-aminothiazole bridge to a 5-bromopyridin-2-amine moiety . It belongs to the class of 2-aminothiazole derivatives, a scaffold privileged in kinase inhibitor discovery [1]. The compound is commercially available at research-grade purity (≥95%) from specialty chemical suppliers .

Why N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine Cannot Be Replaced by In-Class Analogs


Within the 2-aminothiazole chemical space, the combination of the 5-bromopyridin-2-amine head group with a 4-(1,3-benzodioxol-5-yl) thiazole core creates a unique connectivity pattern not replicated by common in-class alternatives such as N-(4-benzo[d][1,3]dioxol-5-yl-thiazol-2-yl)-isonicotinamide (BDBM36852; pyridine-4-carboxamide linkage) or 5-bromo-N-(pyridin-2-yl)thiazol-2-amine (lacking the benzodioxole ring) [1]. The 5-bromo substituent on the pyridine ring provides a critical synthetic handle for further derivatization via cross-coupling chemistry, a feature absent in non-halogenated analogs [2]. Additionally, the specific experimental binding profiles reported for closely related analogs differ substantially depending on the nature of the N-aryl substituent; for instance, N-aryl aminothiazoles exhibit CDK selectivity that is highly dependent on the aryl group identity . Generic substitution therefore risks losing both the synthetic utility of the bromine handle and the specific target engagement profile conferred by the unique substitution pattern.

Product-Specific Quantitative Evidence: N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine Differentiation Data


Structural Differentiation: 5-Bromopyridin-2-amine Head Group vs. Isonicotinamide Analog (BDBM36852)

The target compound features a 5-bromopyridin-2-amine moiety directly coupled to the 2-aminothiazole core, whereas the closest commercially characterized analog, N-(4-benzo[d][1,3]dioxol-5-yl-thiazol-2-yl)-isonicotinamide (BDBM36852), bears a pyridine-4-carboxamide linkage. The bromine atom at the pyridine C5 position provides a heavy atom (Br, atomic number 35) that serves as both a crystallographic anomalous scatterer for X-ray structure determination and a versatile synthetic handle for Suzuki-Miyaura cross-coupling reactions [1]. The isonicotinamide analog lacks this bromine, precluding both applications. This structural difference results in distinct bioactivity profiles: the isonicotinamide analog shows an EC50 of 3.32 μM against human NOD1 in a cell-based assay [2], whereas the target compound's 5-bromopyridin-2-amine pharmacophore is predicted to engage different hydrogen-bonding patterns with kinase hinge regions [3].

Kinase inhibitor design Structure-activity relationship (SAR) Medicinal chemistry

Differentiation from Same-Formula Isomer WAY-320461 (FAK-IN-10): Divergent Target Profile

WAY-320461 (FAK-IN-10, CAS 491839-65-7) shares the identical molecular formula (C15H10BrN3O2S, MW 376.23) with the target compound but is a structurally distinct isomer with a different connectivity pattern . WAY-320461 inhibits focal adhesion kinase (FAK) with an IC50 of 76.3 μM and exhibits antiproliferative activity against MCF-7 (IC50 = 4.23 μM) and A431 (IC50 = 0.78 μM) cell lines . The target compound, based on its 2-aminothiazole scaffold bearing a 5-bromopyridin-2-amine motif, falls within the N-aryl-2-aminothiazole class that has been characterized as cyclin-dependent kinase (CDK) and DYRK1A kinase inhibitors, with CDK1/CDK2/CDK4 selectivity dependent on the N-aryl substituent . This divergence in molecular target space means that these two C15H10BrN3O2S isomers are not interchangeable for target-focused screening campaigns.

Focal adhesion kinase (FAK) Kinase selectivity Isomer differentiation

Commercial Purity Benchmark: 95%+ Baseline and Research-Grade Specification

The target compound is supplied at ≥95% purity (Catalog No. CM980425) as a research-grade solid . This purity level meets the standard threshold for biochemical screening assays (typically ≥95% by HPLC) and is consistent with the purity specifications of major screening compound libraries [1]. In contrast, the same-formula isomer WAY-320461 is available at 98.04% purity from MedChemExpress , and the de-brominated analog scaffold (e.g., N-(4-benzo[d][1,3]dioxol-5-yl-thiazol-2-yl)-isonicotinamide) has only been characterized in screening collections without a defined commercial purity specification [2]. The 95%+ purity specification provides a verifiable quality benchmark for procurement decisions, ensuring batch-to-batch consistency for reproducible assay results.

Compound procurement Purity specification Quality control

Benzodioxole-Containing Scaffold: Class-Level Association with DYRK1A Kinase Inhibition

The 1,3-benzodioxole moiety present in the target compound is a recognized pharmacophore in DYRK1A kinase inhibitor design. A related class member bearing a 1,3-benzodioxole substituent has been reported to inhibit DYRK1A, DYRK2, CLK1, and CLK3 with IC50 values of 0.04, 0.035, 0.015, and 4.5 μM, respectively [1]. The well-characterized DYRK1A inhibitor INDY, while based on a benzothiazole rather than benzodioxole-thiazole scaffold, provides a benchmark potency of IC50 = 0.24 μM and Ki = 0.18 μM [2]. The target compound's benzodioxole-thiazole scaffold with a 5-bromopyridin-2-amine substituent represents a distinct chemotype within this target class, where the bromine substituent may modulate both potency and selectivity compared to non-halogenated analogs. However, direct quantitative DYRK1A inhibition data for CAS 1030101-00-8 are not available in the public domain, and this evidence is limited to class-level inference.

DYRK1A kinase inhibition Benzodioxole pharmacophore Neurodegenerative disease

Best Research and Industrial Application Scenarios for N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine


Kinase Inhibitor Scaffold-Hopping and SAR Expansion Campaigns

The compound serves as a structurally distinct entry point for kinase inhibitor SAR studies, particularly for DYRK1A and CDK family targets. Its 5-bromopyridin-2-amine head group distinguishes it from the isonicotinamide analog (BDBM36852) and enables late-stage diversification via Suzuki coupling to generate focused compound libraries [1]. Researchers seeking to explore chemical space around the 2-aminothiazole hinge-binding motif can use this compound as a core scaffold for systematic variation of the pyridine substituent [2].

Heavy-Atom Derivative for X-ray Crystallography

The bromine atom at the pyridine C5 position provides anomalous scattering for experimental phasing in protein-ligand co-crystallography studies. This feature is absent in the non-halogenated isonicotinamide analog (BDBM36852), making the target compound a preferred choice for structural biology groups requiring heavy-atom derivatives of 2-aminothiazole-based ligands without additional chemical modification [1].

Analytical Standard for Isomer Verification in C15H10BrN3O2S Screening Hits

Given that WAY-320461 (FAK-IN-10) shares the identical molecular formula, the target compound serves as a critical authentic standard for LC-MS or NMR verification of isomer identity in high-throughput screening hit triage. The distinct SMILES (BrC1=CN=C(NC2=NC(=CS2)C2=CC3=C(OCO3)C=C2)C=C1) and chromatographic retention properties allow unambiguous differentiation between the two C15H10BrN3O2S isomers, preventing target misassignment in FAK vs. CDK/DYRK screening campaigns .

Chemical Probe Precursor for Bromodomain or Epigenetic Target Profiling

As noted by the BROMOscan screening data available for structurally related bromodomain ligands, the bromine-containing pyridine moiety may engage bromodomain binding pockets. The compound can serve as a precursor for systematic profiling against bromodomain panels (e.g., BAZ2B, BRD4) to evaluate whether the 5-bromopyridin-2-amine motif confers preferential bromodomain recognition, complementing existing data on related scaffolds tested in BROMOscan assays [3].

Quote Request

Request a Quote for N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.